molecular formula C9H16N6O7S B560001 (3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate CAS No. 87038-53-7

(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate

Cat. No.: B560001
CAS No.: 87038-53-7
M. Wt: 352.33 g/mol
InChI Key: AJLCXXKDNUGKKH-RGDLXGNYSA-N
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Description

(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and amino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate involves several steps. The process typically starts with the preparation of the pyrrolo[1,2-c]purine core, followed by the introduction of amino and hydroxyl groups. The final step involves the addition of the hydrogen sulfate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often involving continuous flow chemistry techniques. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple functional groups allows it to participate in hydrogen bonding and other interactions, enhancing its efficacy in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

87038-53-7

Molecular Formula

C9H16N6O7S

Molecular Weight

352.33 g/mol

IUPAC Name

[(3aS,4R,9S,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate

InChI

InChI=1S/C9H16N6O7S/c10-6-13-5-3(2-16)12-7(11)15-1-4(22-23(19,20)21)9(17,18)8(5,15)14-6/h3-5,16-18H,1-2H2,(H2,11,12)(H3,10,13,14)(H,19,20,21)/t3-,4-,5-,8-/m0/s1

InChI Key

AJLCXXKDNUGKKH-RGDLXGNYSA-N

SMILES

C1C(C(C23N1C(=NC(C2N=C(N3)N)CO)N)(O)O)OS(=O)(=O)O

Isomeric SMILES

C1[C@@H](C([C@@]23N1C(=N[C@H]([C@@H]2N=C(N3)N)CO)N)(O)O)OS(=O)(=O)O

Canonical SMILES

C1C(C(C23N1C(=NC(C2N=C(N3)N)CO)N)(O)O)OS(=O)(=O)O

Synonyms

Decarbamoylgonyautoxin 3;  DcGonyautoxin 3

Origin of Product

United States

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